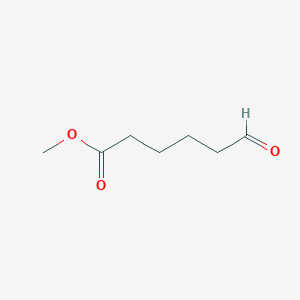

Methyl 6-oxohexanoate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

methyl 6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNFXHCDOASWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216723 | |

| Record name | Methyl 5-formylvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6654-36-0 | |

| Record name | Methyl 6-oxohexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6654-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-formylvalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006654360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-formylvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 6-oxohexanoate from Cyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 6-oxohexanoate (B1234620), a valuable bifunctional molecule, with a primary focus on its preparation from cyclohexene (B86901). This document details the prevalent synthetic methodology, ozonolysis, and explores alternative routes, offering a comparative analysis of these approaches. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to support laboratory research and process development.

Introduction

Methyl 6-oxohexanoate is a linear aliphatic ester-aldehyde that serves as a versatile intermediate in organic synthesis. Its dual functionality, comprising a terminal aldehyde and a methyl ester, makes it a key building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and specialty chemicals. The six-carbon backbone provides a useful scaffold for the construction of cyclic and acyclic targets. This guide focuses on the practical synthesis of this compound, with an emphasis on the well-established ozonolysis of cyclohexene.

Synthetic Pathways

The synthesis of this compound from cyclohexene is most prominently achieved through oxidative cleavage of the double bond. This section details the primary ozonolysis route and discusses alternative multi-step syntheses from other commercially available starting materials.

Primary Synthesis: Ozonolysis of Cyclohexene

The most direct and well-documented method for the preparation of this compound from cyclohexene is through ozonolysis. This reaction cleaves the cyclohexene ring to form a linear dialdehyde (B1249045) intermediate, which can be selectively converted to the desired monoester-monoaldehyde.

Reaction Pathway:

Caption: Ozonolysis pathway for the synthesis of this compound from cyclohexene.

Experimental Workflow:

Caption: Experimental workflow for the ozonolysis of cyclohexene.

Alternative Synthetic Routes

While ozonolysis is the most direct route from cyclohexene, this compound can also be synthesized from other starting materials. These multi-step alternatives may be advantageous in specific contexts, such as avoiding the use of an ozone generator.

2.2.1. From ε-Caprolactone

This two-step synthesis involves the ring-opening of ε-caprolactone followed by oxidation of the resulting primary alcohol.

Reaction Pathway:

Caption: Synthesis of this compound from ε-caprolactone.

2.2.2. From Adipic Acid Monomethyl Ester

This route proceeds via the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reduction.

Reaction Pathway:

Caption: Synthesis of this compound from adipic acid monomethyl ester.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound.

| Parameter | Ozonolysis of Cyclohexene | From ε-Caprolactone | From Adipic Acid Monomethyl Ester |

| Starting Material | Cyclohexene | ε-Caprolactone | Adipic Acid Monomethyl Ester |

| Key Reagents | O₃, CH₃OH, (CH₃)₂S | CH₃OH, H⁺, Oxidant (e.g., PCC) | SOCl₂, H₂, Pd/BaSO₄ |

| Number of Steps | 1 (one-pot) | 2 | 2 |

| Reported Yield | 65-72%[1] | Not specified (likely moderate to good) | Not specified (yields can vary) |

| Reaction Temperature | -78 °C to room temperature[1] | Varies (reflux for methanolysis, RT for oxidation) | Varies (reflux for acid chloride formation) |

| Boiling Point of Product | 83-86 °C / 1.5 mmHg[1] | 83-86 °C / 1.5 mmHg | 83-86 °C / 1.5 mmHg |

Experimental Protocols

Ozonolysis of Cyclohexene to this compound

This protocol is adapted from Organic Syntheses.[1] Caution: Ozone is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood.

Materials:

-

Cyclohexene (0.075 mol)

-

Dichloromethane (B109758) (CH₂Cl₂) (250 mL)

-

Methanol (CH₃OH) (50 mL)

-

Ozone (generated from an ozone generator)

-

Nitrogen gas (N₂)

-

Dimethyl sulfide (B99878) ((CH₃)₂S) (0.150 mol)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to a drying tube, and a magnetic stirrer is charged with cyclohexene, dichloromethane, and methanol.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

A stream of ozone is bubbled through the solution with stirring. The reaction is monitored by the appearance of a persistent blue color, indicating the presence of excess ozone.

-

Once the reaction is complete, nitrogen gas is bubbled through the solution to remove any unreacted ozone until the blue color disappears.

-

The cooling bath is removed, and dimethyl sulfide is added to the reaction mixture.

-

The solution is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.[1]

Proposed Protocol for Synthesis from ε-Caprolactone

Step 1: Methanolysis of ε-Caprolactone

-

In a round-bottom flask, dissolve ε-caprolactone in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, neutralize the acid with a base (e.g., sodium bicarbonate).

-

Remove the excess methanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude methyl 6-hydroxyhexanoate.

Step 2: Oxidation of Methyl 6-hydroxyhexanoate

-

Using Pyridinium Chlorochromate (PCC):

-

Suspend PCC in dichloromethane in a round-bottom flask.

-

Add a solution of methyl 6-hydroxyhexanoate in dichloromethane to the suspension.

-

Stir the mixture at room temperature for a few hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or celite to remove the chromium salts.

-

Concentrate the filtrate to obtain crude this compound, which can be further purified by distillation or chromatography.

-

-

Using Swern Oxidation:

-

In a flask under an inert atmosphere, add dichloromethane and cool to -78 °C.

-

Add oxalyl chloride, followed by dimethyl sulfoxide (B87167) (DMSO) dropwise.

-

After stirring for a short period, add a solution of methyl 6-hydroxyhexanoate in dichloromethane.

-

Stir for approximately one hour at -78 °C.

-

Add triethylamine (B128534) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and perform an aqueous workup.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate to give the crude product for further purification.

-

Proposed Protocol for Synthesis from Adipic Acid Monomethyl Ester

Step 1: Formation of the Acid Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add adipic acid monomethyl ester.

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride.

-

Gently heat the mixture to reflux until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude methyl 6-chloro-6-oxohexanoate.

Step 2: Rosenmund Reduction

-

Dissolve the crude acid chloride in an appropriate solvent (e.g., toluene).

-

Add a catalytic amount of palladium on barium sulfate (Pd/BaSO₄), poisoned with a sulfur compound (e.g., quinoline-sulfur).

-

Bubble hydrogen gas through the stirred reaction mixture.

-

Monitor the reaction progress carefully to avoid over-reduction to the alcohol.

-

Upon completion, filter off the catalyst.

-

Wash the filtrate with aqueous sodium bicarbonate and brine, dry the organic layer, and concentrate.

-

Purify the resulting this compound by vacuum distillation.

Characterization of this compound

Spectroscopic data is essential for the confirmation of the structure and purity of the synthesized this compound.

Spectroscopic Data:

| Technique | Expected Peaks |

| ¹H NMR | Signals corresponding to the methyl ester protons, the aldehyde proton, and the methylene (B1212753) protons of the aliphatic chain. |

| ¹³C NMR | Resonances for the ester carbonyl carbon, the aldehyde carbonyl carbon, the methoxy (B1213986) carbon, and the four methylene carbons of the backbone. |

| IR Spectroscopy | Characteristic absorption bands for the ester C=O stretch (around 1740 cm⁻¹), the aldehyde C=O stretch (around 1725 cm⁻¹), and C-H stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (144.17 g/mol ), along with characteristic fragmentation patterns. |

Conclusion

The synthesis of this compound from cyclohexene via ozonolysis is a robust and high-yielding method, making it the preferred route in many laboratory settings.[1] Alternative synthetic pathways starting from ε-caprolactone or adipic acid monomethyl ester offer viable, albeit multi-step, options that may be suitable depending on the available equipment and reagents. The choice of synthetic route will ultimately depend on factors such as scale, cost, and the specific requirements of the research or development project. This guide provides the necessary technical details to enable researchers to select and implement the most appropriate method for their needs.

References

An In-depth Technical Guide to the Synthesis of Methyl 6-oxohexanoate via Ozonolysis of Cyclohexene

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 6-oxohexanoate (B1234620), a valuable bifunctional molecule, through the ozonolysis of cyclohexene (B86901). The document details the underlying reaction mechanism, a precise experimental protocol, quantitative data, and critical safety considerations.

Introduction

Ozonolysis is a powerful and widely utilized organic reaction that cleaves the double or triple bonds of unsaturated compounds, such as alkenes and alkynes, using ozone (O₃).[1] The reaction pathway proceeds through the formation of an unstable primary ozonide, which rearranges into a more stable secondary ozonide intermediate.[1] Subsequent work-up of this intermediate determines the final products. This method is particularly effective for ring-opening cyclic alkenes to produce linear bifunctional compounds.

The ozonolysis of cyclohexene in the presence of methanol (B129727) provides a direct route to methyl 6-oxohexanoate. This product is a synthetically useful intermediate, featuring both an aldehyde and a methyl ester functional group, making it a versatile building block in the synthesis of more complex molecules. Alternative methods for synthesizing this compound include starting from the acid chloride of the half-ester of adipic acid or through the methanolysis and subsequent oxidation of ε-caprolactone.[2][3]

Reaction Mechanism and Pathway

The ozonolysis of cyclohexene follows the Criegee mechanism.[1] Initially, ozone undergoes a [3+2] cycloaddition with the cyclohexene double bond to form a highly unstable primary ozonide (molozonide). This intermediate rapidly decomposes and recombines to form a more stable secondary ozonide. In the presence of methanol as a solvent, the ozonide is cleaved, and subsequent work-up yields the terminally differentiated product, this compound.

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established and verified procedure published in Organic Syntheses.[2][3]

Safety Precautions:

-

Ozone Hazard: Ozone is extremely toxic and can react explosively with certain oxidizable materials. All operations involving ozone must be conducted in a well-ventilated fume hood behind a protective safety shield by trained personnel.[2]

-

Peroxide Hazard: The ozonolysis reaction generates peroxidic intermediates that pose a potential explosion hazard. The experiment should be carried out behind a safety shield.[2]

3.1. Apparatus Setup

-

A 500 mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a glass tube for ozone inlet, a calcium chloride drying tube, and a glass stopper.[2]

3.2. Ozonolysis Reaction

-

Charge the flask with 6.161 g (0.075 mol) of cyclohexene, 250 mL of dichloromethane, and 50 mL of methanol.[2] Dichloromethane should be distilled from calcium hydride and methanol from magnesium.[3]

-

Cool the flask to approximately -78°C using a dry ice/2-propanol bath.[2]

-

Bubble ozone through the stirred solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.[2]

-

Stop the ozone flow and pass a stream of nitrogen gas through the solution until the blue color is completely discharged.[2]

-

Remove the cold bath and allow the solution to warm.

3.3. Work-up and Purification

-

Continue stirring the solution for 4 hours at room temperature.[2]

-

Transfer the solution to a separatory funnel and wash sequentially with 150 mL portions of 0.1 N hydrochloric acid, 10% aqueous sodium hydroxide, and water.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[2]

-

Purify the crude product by short-path distillation to yield pure this compound.[2][3]

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis as described in the provided protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Cyclohexene | 6.161 g (0.075 mol) | [2][3] |

| Dichloromethane (Solvent) | 250 mL | [2][3] |

| Methanol (Solvent/Reagent) | 50 mL | [2][3] |

| Product | ||

| Product Name | This compound | [2][3] |

| Yield (Mass) | 7.0 – 7.8 g | [2][3] |

| Yield (Percentage) | 65 – 72% | [2][3] |

| Boiling Point | 83–86°C at 1.5 mm Hg | [2][3] |

Discussion

The ozonolytic cleavage of cyclohexene in a methanol-dichloromethane solvent mixture is an efficient method for producing this compound under mild conditions.[3] The procedure provides the synthetically valuable, terminally differentiated product in moderate to good yields.[2][3] The use of commercially available starting materials makes this a practical and accessible route for laboratory-scale synthesis.[3] The protocol's reliability is underscored by its publication in Organic Syntheses, a source known for its rigorously checked and reproducible procedures. While this method is effective, other synthetic pathways exist, such as those starting from ε-caprolactone or the acid chloride of adipic acid half-ester, which may be considered depending on starting material availability and desired scale.[2][3]

References

An In-Depth Technical Guide to the FT-IR Analysis of Methyl 6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of methyl 6-oxohexanoate (B1234620). It details the expected vibrational frequencies, a standardized experimental protocol for liquid sample analysis, and an interpretation of the spectral data, offering a foundational resource for researchers in organic synthesis, quality control, and drug development.

Introduction to FT-IR Spectroscopy of Methyl 6-oxohexanoate

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular fingerprint. This compound (C₇H₁₂O₃) is a bifunctional organic compound containing both a methyl ester and an aldehyde functional group. The analysis of its FT-IR spectrum allows for the confirmation of its chemical structure and the assessment of its purity.

The key functional groups in this compound that give rise to characteristic absorption bands in the mid-infrared region are:

-

Aldehyde: C=O (carbonyl) and C-H stretching vibrations.

-

Methyl Ester: C=O (carbonyl) and C-O stretching vibrations.

-

Alkyl Chain: C-H stretching and bending vibrations.

Predicted FT-IR Spectral Data for this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the vibrational modes of its constituent functional groups. These values are derived from established correlations in infrared spectroscopy.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 2950 - 2850 | Strong | C-H Asymmetric and Symmetric Stretching | Alkyl Chain (CH₂) |

| ~ 2850 | Weak | C-H Stretching | Aldehyde (CHO) |

| ~ 2750 | Weak | C-H Stretching (Fermi Resonance) | Aldehyde (CHO) |

| ~ 1740 | Strong | C=O Stretching | Methyl Ester |

| ~ 1725 | Strong | C=O Stretching | Aldehyde |

| ~ 1465 | Medium | C-H Bending (Scissoring) | Alkyl Chain (CH₂) |

| ~ 1440 | Medium | C-H Asymmetric Bending | Methyl Group (CH₃) |

| ~ 1380 | Medium | C-H Symmetric Bending (Umbrella Mode) | Methyl Group (CH₃) |

| ~ 1250 - 1150 | Strong | C-O Stretching (Asymmetric) | Methyl Ester |

| ~ 1100 - 1000 | Strong | C-O Stretching (Symmetric) | Methyl Ester |

Experimental Protocol for FT-IR Analysis of Liquid Samples

This section details a standard operating procedure for obtaining the FT-IR spectrum of a liquid sample such as this compound using the transmission method with salt plates.

3.1. Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Demountable liquid transmission cell (e.g., NaCl or KBr plates)

-

Pasteur pipette or dropper

-

This compound sample

-

Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol, spectroscopic grade)

-

Lint-free wipes

-

Sample holder for the spectrometer

3.2. Experimental Workflow

The general workflow for the FT-IR analysis of a liquid sample is depicted in the following diagram.

Caption: Workflow for FT-IR analysis of a liquid sample.

3.3. Step-by-Step Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization checks.

-

Salt Plate Preparation:

-

Carefully handle the salt plates by their edges to avoid transferring moisture and oils from your fingers.

-

Clean the surfaces of the salt plates with a lint-free wipe lightly dampened with a volatile solvent (e.g., acetone).

-

Allow the solvent to evaporate completely. The plates should appear clean and transparent.

-

-

Background Spectrum Acquisition:

-

Place the empty, clean salt plate assembly (or nothing, for an air background) in the spectrometer's sample holder.

-

Close the sample compartment lid.

-

Acquire a background spectrum. This will account for absorptions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

-

Sample Preparation:

-

Place one to two drops of the this compound sample onto the center of one salt plate using a clean Pasteur pipette.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid introducing air bubbles.

-

-

Sample Spectrum Acquisition:

-

Place the assembled sample cell into the spectrometer's sample holder.

-

Close the sample compartment lid.

-

Acquire the FT-IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction.

-

Identify the wavenumbers of the major absorption bands.

-

Compare the observed peaks with the expected frequencies (as listed in the table above) to confirm the presence of the desired functional groups.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a suitable solvent to remove all traces of the sample.

-

Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.

-

Interpretation of the FT-IR Spectrum of this compound

A typical FT-IR spectrum of this compound would exhibit the following key features:

-

C-H Stretching Region (3000-2700 cm⁻¹): A series of strong peaks between 2950 and 2850 cm⁻¹ will be present, corresponding to the C-H stretching vibrations of the methylene (B1212753) groups in the alkyl chain. Crucially, two weaker bands are expected at approximately 2850 cm⁻¹ and 2750 cm⁻¹.[1][2] The presence of these two distinct peaks is highly characteristic of the C-H stretch in an aldehyde and is a key diagnostic feature to distinguish it from other carbonyl-containing compounds.[3][4]

-

Carbonyl (C=O) Stretching Region (1800-1700 cm⁻¹): This region is expected to be dominated by two strong, sharp absorption bands. The band at the higher wavenumber (around 1740 cm⁻¹) is attributed to the C=O stretching of the methyl ester.[1][5] The band at a slightly lower wavenumber (around 1725 cm⁻¹) corresponds to the C=O stretching of the aliphatic aldehyde.[1][2] The presence of two distinct carbonyl peaks is a strong indicator of the bifunctional nature of the molecule.

-

Fingerprint Region (1500-900 cm⁻¹): This region will contain a complex pattern of absorption bands arising from C-H bending and C-O stretching vibrations.

-

Strong absorptions between 1250 and 1000 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester group.[5]

-

Bands around 1465 cm⁻¹ and 1380 cm⁻¹ are due to the bending vibrations of the CH₂ and CH₃ groups, respectively.

-

Conclusion

The FT-IR analysis of this compound provides a rapid and reliable method for its identification and characterization. By carefully following the outlined experimental protocol and understanding the characteristic absorption frequencies of the aldehyde and methyl ester functional groups, researchers can confidently verify the structure of the synthesized or procured compound. The distinct C-H stretching bands of the aldehyde and the dual carbonyl absorptions serve as the primary diagnostic peaks in the FT-IR spectrum of this molecule.

References

Mass Spectrometry of Methyl 6-oxohexanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 6-oxohexanoate (B1234620), a bifunctional organic compound containing both a methyl ester and an aldehyde group. This document details the predicted electron ionization (EI) fragmentation pathways, presents key mass spectral data in a structured format, and outlines a robust experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction to Methyl 6-oxohexanoate and its Mass Spectrometric Behavior

This compound (C7H12O3, Molecular Weight: 144.17 g/mol ) is a molecule of interest in various chemical and biological studies due to its dual reactivity.[1][2][3][4] Understanding its behavior under mass spectrometric conditions is crucial for its accurate identification and quantification in complex matrices. The presence of both a methyl ester and an aldehyde functionality dictates a unique fragmentation pattern under electron ionization, influenced by the characteristic fragmentation mechanisms of each functional group.

The fragmentation of aliphatic aldehydes and ketones primarily proceeds through α-cleavage, inductive cleavage, and McLafferty rearrangement.[5] Similarly, methyl esters are known to undergo characteristic fragmentations, including a prominent McLafferty rearrangement leading to an ion at m/z 74, and α-cleavage at the carbonyl group.

Predicted Electron Ionization (EI) Fragmentation Pathway

The key predicted fragmentation mechanisms include:

-

McLafferty Rearrangement (Ester) : A characteristic rearrangement of the methyl ester group involving the transfer of a gamma-hydrogen, leading to the formation of a prominent radical cation at m/z 74.

-

Alpha-Cleavage (Aldehyde) : Cleavage of the bond adjacent to the aldehyde carbonyl group, resulting in the loss of a hydrogen atom (M-1) or a formyl radical (M-29).

-

Alpha-Cleavage (Ester) : Cleavage of the bond adjacent to the ester carbonyl group, which can lead to the loss of the methoxy (B1213986) group (•OCH3, M-31) or the alkyl chain.

-

Inductive Cleavage : Fragmentation driven by the electron-withdrawing nature of the carbonyl groups, leading to the formation of various acylium and alkyl cations.

These predicted fragmentation pathways are illustrated in the following diagram:

References

An In-depth Technical Guide to Methyl 6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-oxohexanoate (B1234620), a valuable intermediate in organic synthesis. This document consolidates its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis, and its current understanding within biological contexts.

Chemical Identity and Synonyms

Methyl 6-oxohexanoate is an organic compound featuring both an ester and an aldehyde functional group. Its unique structure makes it a versatile building block in the synthesis of more complex molecules.

CAS Number: 6654-36-0

Synonyms:

-

Adipic Semialdehyde Methyl Ester

-

Hexanoic acid, 6-oxo-, methyl ester

-

Methyl 5-formylvalerate

-

5-Formylpentanoic Acid Methyl Ester

-

6-Oxohexanoic Acid Methyl Ester

-

Methyl adipaldehydate

-

5-Carbomethoxy-1-pentanal

-

Methyl 5-formylpentanoate

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Density | 1 g/mL at 25 °C (lit.) | [1][2] |

| Boiling Point | 83-86 °C at 1.5 mmHg | [2] |

| Flash Point | 71 °C | [2] |

| Refractive Index | 1.4391 at 20 °C | [2] |

| Vapor Pressure | 0.571 mmHg at 25 °C | [2] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate; insoluble in water. | [2] |

| Appearance | Colorless liquid | [2] |

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is through the ozonolytic cleavage of a cyclic alkene precursor. The following protocol is a detailed methodology for this synthesis.

Reaction: Ozonolysis of a cyclic alkene followed by reductive workup.

Materials:

-

Ozone (generated from an ozone generator)

-

Triethylamine

-

Acetic anhydride

-

0.1 N Hydrochloric acid

-

10% Sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

-

Benzene

-

p-Toluenesulfonic acid

-

Sodium bicarbonate

Procedure:

-

Ozonolysis: A solution of cyclohexene in a mixture of dichloromethane and methanol is cooled to -78 °C (a dry ice/acetone bath). A stream of ozone is then bubbled through the solution until the reaction is complete, which is typically indicated by the appearance of a blue color.

-

Reductive Workup: The excess ozone is removed by purging the solution with nitrogen or oxygen. A reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine, is then added to the reaction mixture to quench the ozonide and form the desired aldehyde.

-

Acetal Protection (Optional but recommended): To facilitate purification and prevent side reactions, the aldehyde can be protected as a dimethyl acetal. This is achieved by treating the crude product with methanol in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction is then neutralized with a weak base such as sodium bicarbonate.

-

Workup and Extraction: The reaction mixture is washed sequentially with 150-mL portions of 0.1 N hydrochloric acid, 10% sodium hydroxide solution, and water. The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

Solvent Removal and Purification: The solvent is removed from the organic layer by rotary evaporation. The crude product is then purified by short-path distillation to yield pure this compound (boiling point 83–86 °C at 1.5 mmHg).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via ozonolysis.

Caption: Workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in biological signaling pathways. While it serves as a versatile synthetic intermediate, its endogenous roles or interactions with cellular signaling cascades have not been elucidated. Further research is required to explore the potential biological activities of this compound.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As with many organic chemicals, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.

References

A Technical Guide to the Synthesis of Adipic Semialdehyde Methyl Ester

Introduction: Adipic semialdehyde methyl ester, also known as methyl 5-formylvalerate or methyl 6-oxohexanoate, is a bifunctional organic molecule featuring both an aldehyde and a methyl ester group.[1] This structure makes it a valuable intermediate in organic synthesis, particularly in the production of polymers and specialty chemicals. Its CAS number is 6654-36-0.[1][2][3][4][5] This technical guide provides an in-depth overview of the primary synthetic routes to adipic semialdehyde methyl ester, focusing on hydroformylation and ozonolysis, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of adipic semialdehyde methyl ester is presented below.

| Property | Value | Reference |

| Molecular Formula | C7H12O3 | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Appearance | Colorless liquid to light yellow/orange | [1][4] |

| Boiling Point | 189.4°C at 760 mmHg; 59-61°C at 1.0 Torr | [1][2] |

| Density | 1 g/mL at 25°C | [2] |

| Refractive Index | 1.417 | [2] |

| Flash Point | 71°C | [2] |

| Purity (Typical) | 95-99% | [1][2][4] |

| Storage Conditions | -20°C | [2] |

Core Synthesis Methodologies

Two primary routes for the synthesis of adipic semialdehyde methyl ester are well-documented: the hydroformylation of methyl 4-pentenoate and the ozonolysis of methyl oleate (B1233923).

Hydroformylation of Methyl 4-Pentenoate

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond.[6] The selective hydroformylation of methyl 4-pentenoate is an effective method for producing adipic semialdehyde methyl ester (methyl 5-formylvalerate).[7]

This process is particularly relevant in biorefineries where methyl 4-pentenoate can be derived from γ-valerolactone (GVL), a bio-based platform chemical.[7] The reaction typically employs a rhodium-based catalyst system to achieve high selectivity for the linear aldehyde product over the branched isomer.[7][8]

| Catalyst System | Substrate | Selectivity (Linear) | l/b Ratio | Conditions | Reference |

| Rhodium / Sulfonated Triphenylphosphine (B44618) (TPPTS) | Mixture of methyl pentenoates (81% M4P) | 93% | 97:3 | Two-phase aqueous system | [7] |

| [Rh(acac)(CO)2] with modified phosphine (B1218219) ligands | Methyl 4-pentenoate | Varies with ligand | Varies | Aqueous biphasic media | [8] |

| Unmodified Cobalt Carbonyl | General Olefins | High for branched internal olefins | N/A | 140°C, 30 bar syngas | [9] |

The following protocol is a representative example based on literature for the selective hydroformylation of methyl 4-pentenoate in a two-phase system.[7]

-

Catalyst Preparation:

-

In a reaction vessel purged with nitrogen, dissolve the rhodium precursor (e.g., [Rh(acac)(CO)2]) and the water-soluble phosphine ligand (e.g., TPPTS) in deoxygenated water.

-

Stir the solution under an inert atmosphere until the catalyst complex is fully formed.

-

-

Reaction Setup:

-

Add the organic phase, consisting of methyl 4-pentenoate, to the aqueous catalyst solution in the reaction vessel.

-

Seal the reactor and purge several times with syngas (a mixture of CO and H2, typically 1:1).

-

-

Hydroformylation Reaction:

-

Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).

-

Heat the mixture to the target temperature (e.g., 80-120°C) with vigorous stirring to ensure adequate mixing between the aqueous and organic phases.

-

Monitor the reaction progress by gas chromatography (GC) to track the consumption of the starting material and the formation of the aldehyde products.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the reactor to room temperature and vent the excess pressure.

-

Separate the organic layer from the aqueous catalyst layer. The aqueous layer can potentially be recycled.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO4), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product (adipic semialdehyde methyl ester) by vacuum distillation to yield the final product.

-

Ozonolysis of Methyl Oleate

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds using ozone (O3). The ozonolysis of methyl oleate, an unsaturated fatty acid ester, yields two nine-carbon molecules: nonanal (B32974) and azelaic acid methyl ester semialdehyde. While this does not directly produce adipic semialdehyde methyl ester, the principles are highly relevant and demonstrate a key oxidative cleavage pathway. The ozonolysis of cyclohexene (B86901), followed by esterification, is a more direct route to adipic acid derivatives and its semialdehyde.

The general reaction of ozone with an alkene in the presence of a reducing agent (like zinc or dimethyl sulfide) or an oxidizing agent (like hydrogen peroxide) can be tailored to yield aldehydes, ketones, or carboxylic acids. For aldehyde production, a reductive workup is necessary.

Ozonolysis reactions typically proceed with high conversion rates. The yield of specific aldehyde products is highly dependent on the workup conditions and the stability of the resulting aldehydes.

| Substrate | Products | Yield | Conditions | Reference |

| Methyl Oleate | Aldehydes and Hydrogen Peroxide | ~2 mol aldehydes per mol ozone | Aqueous emulsions | [10] |

| Oleic Acid | Dicarboxylic Acids | >95% (as acids) | Methanol/Formic Acid, H2O2 workup | [11] |

The following is a generalized protocol for the ozonolysis of an unsaturated ester to produce aldehydes.

-

Ozonolysis Reaction:

-

Dissolve the unsaturated ester (e.g., methyl oleate or cyclohexene methyl carboxylate) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by using a triphenylphosphine indicator.

-

-

Reductive Work-up:

-

Once the reaction is complete, purge the solution with nitrogen or oxygen to remove any residual ozone.

-

Add a reducing agent. For example, add dimethyl sulfide (B99878) (DMS) and allow the solution to slowly warm to room temperature, stirring overnight. Alternatively, add zinc dust and acetic acid and stir for several hours.

-

-

Isolation and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer. If the reaction was performed in a water-miscible solvent like methanol, perform an extraction with a solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the resulting aldehyde(s) using column chromatography or vacuum distillation.

-

Applications in Research and Drug Development

Adipic semialdehyde methyl ester serves as a versatile building block in organic synthesis. While direct applications in final drug products are not extensively documented, its utility lies in its ability to participate in various chemical transformations.

-

Intermediate for Complex Molecules: The aldehyde group can be used for chain extension via Wittig reactions, aldol (B89426) condensations, or reductive amination to introduce nitrogen-containing functionalities. The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing further synthetic handles.

-

Prodrug Strategies: Ester functionalities, such as the methyl ester in this compound, are commonly used in prodrug design to improve the lipophilicity and membrane permeability of drug candidates.[12][13] The ester can be hydrolyzed in vivo by esterases to release the active carboxylic acid form of a drug.

-

Role of the Methyl Group: The methyl group in the ester is a critical component. In drug design, the strategic placement of methyl groups can significantly modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics.[14][15] It can influence metabolic stability, receptor binding, and solubility.[14][15]

Conclusion

The synthesis of adipic semialdehyde methyl ester is most effectively achieved through the selective hydroformylation of methyl 4-pentenoate, a method that aligns with the growing interest in bio-based feedstocks. Ozonolysis of cyclic alkenes also presents a viable, albeit different, pathway to related structures. The dual functionality of this molecule provides significant versatility, making it a valuable intermediate for the synthesis of complex organic molecules, including those of interest to the pharmaceutical and polymer industries. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals working with this important chemical building block.

References

- 1. Adipic semialdehyde methyl ester, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. MOLBASE [key.molbase.com]

- 3. 6654-36-0 CAS MSDS (ADIPIC SEMIALDEHYDE METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Adipic semialdehyde methyl ester, CasNo.6654-36-0 Jiangsu Xinsu New Materials Co., Ltd. China (Mainland) [xinsuxin.lookchem.com]

- 5. ADIPIC SEMIALDEHYDE METHYL ESTER | 6654-36-0 [amp.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydroformylation catalyzed by unmodified cobalt carbonyl under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for Methyl 5-Formylvalerate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic profile of methyl 5-formylvalerate. A comprehensive search of prominent public spectroscopic databases, including the Spectral Database for Organic Compounds (SDBS), the National Institute of Standards and Technology (NIST) Chemistry WebBook, PubChem, and ChemSpider, was conducted to collate experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Despite a thorough search, experimental spectroscopic data for methyl 5-formylvalerate is not currently available in these public repositories.

This document, therefore, provides a predictive overview of the expected spectroscopic characteristics of methyl 5-formylvalerate based on the known spectral properties of its constituent functional groups (an aldehyde and a methyl ester). Additionally, general experimental protocols for acquiring such data are outlined. This information can serve as a valuable reference for researchers planning to synthesize and characterize this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for methyl 5-formylvalerate. These predictions are based on established principles of NMR, IR, and mass spectrometry and by comparing with data for structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 5-Formylvalerate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Triplet (t) | 1H | -CHO |

| ~3.6 | Singlet (s) | 3H | -OCH₃ |

| ~2.4 | Triplet (t) | 2H | -CH₂-CHO |

| ~2.3 | Triplet (t) | 2H | -CH₂-COOCH₃ |

| ~1.6 | Multiplet (m) | 4H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 5-Formylvalerate

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | -CHO |

| ~174 | -COOCH₃ |

| ~51 | -OCH₃ |

| ~43 | -CH₂-CHO |

| ~33 | -CH₂-COOCH₃ |

| ~28 | -CH₂-CH₂-CH₂- |

| ~21 | -CH₂-CH₂-CH₂- |

Table 3: Predicted Infrared (IR) Absorption Bands for Methyl 5-Formylvalerate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium-Strong | C-H stretch (alkane) |

| ~2820, ~2720 | Medium (characteristic) | C-H stretch (aldehyde) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1170 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Fragmentation for Methyl 5-Formylvalerate

| m/z | Interpretation |

| 144 | Molecular ion [M]⁺ |

| 115 | Loss of -CHO |

| 113 | Loss of -OCH₃ |

| 87 | McLafferty rearrangement (ester) |

| 74 | McLafferty rearrangement (ester, base peak) |

| 59 | [COOCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

| 29 | [CHO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like methyl 5-formylvalerate. Specific parameters may need to be optimized based on the instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified methyl 5-formylvalerate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like methyl 5-formylvalerate, the spectrum can be obtained neat. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of methyl 5-formylvalerate into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS, to generate the molecular ion and fragment ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight) to obtain the mass-to-charge ratio (m/z) of each ion.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like methyl 5-formylvalerate.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of methyl 5-formylvalerate.

Conclusion

Methodological & Application

The Versatility of Methyl 6-Oxohexanoate in Organic Synthesis: A Building Block for Pharmaceuticals and Fine Chemicals

For Immediate Release

Methyl 6-oxohexanoate (B1234620), a bifunctional molecule featuring both a methyl ester and an aldehyde, serves as a versatile and valuable intermediate in organic synthesis. Its unique structure allows for a wide range of chemical transformations, making it a key starting material for the synthesis of various heterocyclic compounds, including those with significant applications in the pharmaceutical and fragrance industries. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of methyl 6-oxohexanoate in the synthesis of key chemical motifs.

Synthesis of this compound

A common and efficient method for the preparation of this compound is the ozonolysis of cyclohexene (B86901). This reaction cleaves the double bond of the cyclic alkene to yield the desired aldehyde-ester.

Table 1: Synthesis of this compound via Ozonolysis of Cyclohexene

| Reactant | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Boiling Point (°C/mmHg) |

| Cyclohexene | 1. O₃ 2. Me₂S | Dichloromethane (B109758)/Methanol (B129727) | -78 °C to rt | Not Specified | 65-72 | 83-86 / 1.5 |

Application in Heterocyclic Synthesis: The Gateway to 2-Piperidones (δ-Valerolactams)

One of the most significant applications of this compound is its role as a precursor to 2-piperidones, also known as δ-valerolactams. This class of compounds is a common structural motif in a variety of biologically active molecules. The synthesis is typically achieved through a one-pot reductive amination of the aldehyde followed by intramolecular cyclization of the resulting amino ester.

Figure 1: Synthesis of 2-Piperidone from this compound.

Table 2: Synthesis of 2-Piperidone from this compound

| Amine Source | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| NH₄OAc | NaBH₃CN | Methanol | Reflux | 12 | 75 |

| H₂ | Pd/C | Ethanol | 50 | 24 | 85 |

Note: The data in this table is representative of typical reductive amination and cyclization reactions and may vary based on specific experimental conditions.

Reductive Amination: A Tool for Amine Synthesis

The aldehyde functionality of this compound readily undergoes reductive amination with a variety of primary and secondary amines to produce the corresponding N-substituted methyl 6-aminohexanoates. These products can be valuable intermediates for the synthesis of more complex molecules, including substituted piperidines and other nitrogen-containing heterocycles.

Figure 2: Reductive Amination of this compound.

Table 3: Reductive Amination of this compound with Various Amines

| Amine | Reducing Agent | Solvent | Temperature | Reaction Time (h) | Yield (%) |

| Aniline (B41778) | NaBH₃CN | Methanol | rt | 24 | 88 |

| Benzylamine | NaBH(OAc)₃ | Dichloromethane | rt | 12 | 92 |

| Cyclohexylamine | H₂/Pd-C | Ethanol | rt | 18 | 90 |

Note: The data in this table is representative and yields can vary depending on the specific amine and reaction conditions.

Wittig Reaction: Olefination of the Aldehyde Group

The aldehyde group of this compound can be converted to an alkene via the Wittig reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a variety of substituents, further expanding the synthetic utility of this versatile building block. The use of stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane (B24862), typically leads to the formation of the (E)-alkene as the major product.

Figure 3: Wittig Reaction of this compound.

Table 4: Wittig Reaction of this compound

| Ylide | Solvent | Temperature | Reaction Time (h) | Yield (%) | Product |

| (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | rt | 2 | 85 | Methyl (E)-8-ethoxy-8-oxooct-6-enoate |

| Benzyltriphenylphosphonium chloride | THF | rt | 12 | 78 | Methyl (E)-7-phenylhept-6-enoate |

Note: Yields and stereoselectivity can be influenced by the nature of the ylide and the reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ozonolysis of Cyclohexene

-

A solution of cyclohexene (1.0 equiv) in a 3:1 mixture of dichloromethane and methanol is cooled to -78 °C.

-

Ozone is bubbled through the solution until a blue color persists.

-

The solution is purged with nitrogen to remove excess ozone.

-

Dimethyl sulfide (B99878) (1.5 equiv) is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude product is purified by distillation to afford this compound.

Protocol 2: Synthesis of 2-Piperidone (δ-Valerolactam) from this compound

-

To a solution of this compound (1.0 equiv) in methanol, ammonium acetate (B1210297) (5.0 equiv) is added.

-

Sodium cyanoborohydride (1.5 equiv) is added portion-wise, and the mixture is heated to reflux for 12 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield 2-piperidone.

Protocol 3: Reductive Amination of this compound with Aniline

-

To a solution of this compound (1.0 equiv) and aniline (1.1 equiv) in methanol, glacial acetic acid is added to adjust the pH to ~6.

-

Sodium cyanoborohydride (1.5 equiv) is added in one portion, and the reaction is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to give N-phenyl-6-aminohexanoate.

Protocol 4: Wittig Reaction of this compound with (Carbethoxymethylene)triphenylphosphorane

-

To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 equiv) in dichloromethane is added a solution of this compound (1.0 equiv) in dichloromethane.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether, and the precipitated triphenylphosphine oxide is removed by filtration.

-

The filtrate is concentrated, and the crude product is purified by column chromatography to afford methyl (E)-8-ethoxy-8-oxooct-6-enoate.[1][2]

References

Methyl 6-Oxohexanoate: A Versatile Precursor for Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl 6-oxohexanoate (B1234620), a bifunctional molecule featuring both an aldehyde and a methyl ester, serves as a valuable and versatile starting material in the synthesis of a variety of pharmaceutical agents. Its dual reactivity allows for the strategic introduction of key pharmacophoric elements, making it an attractive precursor for the development of novel therapeutics, particularly in the fields of oncology and neurology. These application notes provide an overview of its utility, focusing on its role in the synthesis of histone deacetylase (HDAC) inhibitors and as a scaffold for creating diverse molecular architectures through key chemical transformations.

Key Applications in Pharmaceutical Synthesis

Methyl 6-oxohexanoate is a strategic precursor for the synthesis of molecules containing a six-carbon aliphatic chain, a common structural motif in many biologically active compounds. Two primary transformations unlock its potential:

-

Reductive Amination: The aldehyde functionality is readily converted into a primary or secondary amine. This reaction is fundamental for introducing nitrogen-containing groups, which are prevalent in pharmaceuticals and crucial for molecular interactions with biological targets.

-

Hydroxamic Acid Formation: The methyl ester can be converted into a hydroxamic acid. This functional group is a potent zinc-binding moiety and is the hallmark of many histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy.

Application in the Synthesis of Histone Deacetylase (HDAC) Inhibitor Precursors

Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy for cancer treatment. Many HDAC inhibitors feature a common pharmacophore: a zinc-binding group (often a hydroxamic acid), a linker region, and a "cap" group that interacts with the surface of the enzyme.

This compound is an ideal starting material for the synthesis of the linker and zinc-binding group of potential HDAC inhibitors. A hypothetical synthetic pathway towards a generic HDAC inhibitor core structure is outlined below.

Caption: Synthetic pathway from this compound to a generic HDAC inhibitor core.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations of this compound.

Protocol 1: Reductive Amination of this compound

This protocol describes the conversion of the aldehyde group of this compound to a secondary amine using a primary amine and a reducing agent.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., Benzylamine) (1.1 eq)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound in the chosen solvent (DCM or DCE), add the primary amine.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

| Reaction Step | Reactants | Product | Typical Yield | Purity |

| Reductive Amination | This compound, Benzylamine | Methyl 6-(benzylamino)hexanoate | 70-90% | >95% (after purification) |

Protocol 2: Synthesis of 6-Amino-N-hydroxyhexanamide from Methyl 6-(amino)hexanoate

This protocol details the conversion of the methyl ester of the product from Protocol 1 into a hydroxamic acid.

Materials:

-

Methyl 6-(alkylamino)hexanoate (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq)[2]

-

Sodium methoxide (B1231860) (NaOMe) or Potassium hydroxide (B78521) (KOH) in methanol[2]

-

Methanol (B129727) (MeOH)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Prepare a solution of free hydroxylamine by adding sodium methoxide or potassium hydroxide to a solution of hydroxylamine hydrochloride in methanol at 0 °C.

-

To this solution, add the methyl 6-(alkylamino)hexanoate.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, neutralize the reaction mixture with 1 M HCl to a pH of approximately 7.

-

Remove the methanol under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

| Reaction Step | Reactant | Product | Typical Yield | Purity |

| Hydroxamic Acid Formation | Methyl 6-(alkylamino)hexanoate | 6-(Alkylamino)-N-hydroxyhexanamide | 60-80% | >98% (after purification) |

Logical Workflow for Pharmaceutical Precursor Synthesis

The following diagram illustrates the logical workflow from this compound to a potential pharmaceutical intermediate.

Caption: Logical workflow for the synthesis of a pharmaceutical intermediate.

Conclusion

This compound is a highly valuable and cost-effective precursor for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for the sequential or one-pot introduction of amine and hydroxamic acid functionalities, which are key features in many drug candidates, especially within the class of HDAC inhibitors. The protocols provided herein offer a solid foundation for researchers to explore the utility of this versatile building block in their drug discovery and development programs. The straightforward reaction pathways and potential for high yields make this compound an important tool in the arsenal (B13267) of medicinal chemists.

References

Application Notes and Protocols: The Role of Methyl 6-oxohexanoate in Polymer and Materials Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-oxohexanoate (B1234620), also known as methyl 5-formylvalerate, is a bifunctional molecule featuring both a methyl ester and an aldehyde group. While not a conventional monomer for direct polymerization, its unique chemical structure makes it a valuable precursor in the synthesis of polymer building blocks and functional molecules for bioconjugation. This document provides an overview of its primary application in the synthesis of nylon precursors and its use in creating functionalized molecules for drug delivery and diagnostics.

Introduction

The development of novel polymers and functional biomaterials often relies on the availability of versatile chemical building blocks. Methyl 6-oxohexanoate (CAS 6654-36-0) is one such molecule, offering two distinct reactive sites for chemical modification. Its primary utility in a polymer context is as a starting material for the synthesis of ε-caprolactam, the monomer for Nylon-6. Additionally, its aldehyde functionality allows for selective reactions, such as reductive amination, which is a key step in the conjugation of molecules to proteins and other biomaterials.

Synthesis of Nylon-6 Precursor from this compound

The most significant polymer-related application of this compound is its conversion to ε-caprolactam. This process involves the reductive amination of the aldehyde group to form an amino acid ester, which is then cyclized.

Experimental Protocol: Reductive Amination of this compound

This protocol outlines the general steps for the reductive amination of this compound to yield methyl 6-aminohexanoate (B3152083), a direct precursor to ε-caprolactam.

Materials:

-

This compound

-

Ammonia (or an ammonium (B1175870) salt such as ammonium acetate)

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., methanol, tetrahydrofuran (B95107) [THF], or dichloromethane (B109758) [DCM])

-

Standard glassware for organic synthesis

-

Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the amine source (e.g., ammonium acetate (B1210297), 1.5 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise over 30 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 6-aminohexanoate can be purified by column chromatography on silica gel.

Quantitative Data

The direct polymerization of this compound is not well-documented in the scientific literature. Therefore, quantitative data regarding polymer properties such as molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) are not available. The yield of the reductive amination reaction is typically in the range of 70-90%, depending on the specific conditions and reagents used.

Application in Bioconjugation and Drug Delivery

The aldehyde functionality of this compound makes it a useful linker molecule in the development of bioconjugates. Reductive amination can be employed to covalently attach this molecule to the amine groups of proteins or other biomolecules. The terminal methyl ester can then be hydrolyzed to a carboxylic acid, providing a handle for further conjugation to drugs or imaging agents.[1]

Workflow for Bioconjugate Synthesis

References

Application Notes and Protocols for the Reductive Amination of Methyl 6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process transforms a carbonyl group into an amine through an intermediate imine or iminium ion, which is subsequently reduced.[1] This application note provides detailed protocols for the reductive amination of Methyl 6-oxohexanoate (B1234620), a key intermediate in the synthesis of various biologically active molecules and functionalized materials. The protocols outlined below cover the use of ammonia (B1221849), primary amines, and secondary amines to yield the corresponding primary, secondary, and tertiary amines.

The synthesis of amines from carbonyl compounds is a fundamental transformation in organic chemistry, with applications ranging from bulk chemical production to the intricate synthesis of pharmaceuticals.[2] Reductive amination offers a high degree of control and is often preferred over direct alkylation of amines, which can suffer from over-alkylation.[3]

Reaction Pathway Overview

The reductive amination of Methyl 6-oxohexanoate proceeds in two main stages: the formation of an imine (from ammonia or a primary amine) or an iminium ion (from a secondary amine), followed by the reduction of this intermediate. The choice of reducing agent is critical for the success of the reaction, with milder reagents that selectively reduce the C=N double bond in the presence of the ester and remaining carbonyl groups being favored.

Caption: General reaction pathway for the reductive amination of this compound.

Experimental Protocols

The following protocols are generalized procedures for the reductive amination of this compound. Optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary for specific substrates and scales.

Protocol 1: Synthesis of Methyl 6-aminohexanoate (Primary Amine)

This protocol describes the formation of a primary amine using ammonia as the nitrogen source.

Reaction Scheme:

This compound + NH₃ + [Reducing Agent] → Methyl 6-aminohexanoate

Materials:

-

This compound

-

Ammonium (B1175870) acetate (B1210297) or aqueous ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or Ammonia borane

-

Methanol (B129727) (MeOH) or Ethanol (EtOH)

-

Glacial acetic acid (optional, to adjust pH)

-

Dichloromethane (B109758) (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in methanol (0.2 M), add ammonium acetate (5-10 eq).

-

If necessary, adjust the pH of the mixture to 6-7 with glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5-2.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield Methyl 6-aminohexanoate.

Protocol 2: Synthesis of N-Substituted Methyl 6-aminohexanoates (Secondary Amines)

This protocol details the synthesis of secondary amines using a primary amine as the nitrogen source.

Reaction Scheme:

This compound + R-NH₂ + [Reducing Agent] → Methyl 6-(N-alkyl/aryl)aminohexanoate

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, methylamine)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

1,2-Dichloroethane (B1671644) (DCE) or Tetrahydrofuran (THF)

-

Glacial acetic acid (optional, as a catalyst for ketones)[4]

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) and the primary amine (1.1-1.2 eq) in 1,2-dichloroethane (0.2 M), add glacial acetic acid (0.1 eq, optional).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired N-substituted Methyl 6-aminohexanoate.

Protocol 3: Synthesis of N,N-Disubstituted Methyl 6-aminohexanoates (Tertiary Amines)

This protocol outlines the synthesis of tertiary amines using a secondary amine.

Reaction Scheme:

This compound + R₂NH + [Reducing Agent] → Methyl 6-(N,N-dialkyl/aryl)aminohexanoate

Materials:

-

This compound

-

Secondary amine (e.g., diethylamine, piperidine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DCE (0.2 M), add the secondary amine (1.2 eq).

-

Stir the mixture for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-48 hours, monitoring the reaction progress.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with DCM (3 x volumes).

-